Cas no 1335856-76-2 (Pyrrolidine, 3-(2-furanyl)-, (3S)-)

(3S)-3-(2-Furanyl)pyrrolidine is a chiral heterocyclic compound featuring a pyrrolidine core substituted with a furan ring at the 3-position. The stereospecific (S)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications. Its furan moiety provides electron-rich aromatic character, while the pyrrolidine scaffold offers structural rigidity and basicity, making it a versatile intermediate in medicinal chemistry. This compound is particularly valuable for the development of bioactive molecules, including enzyme inhibitors and receptor ligands, due to its ability to modulate steric and electronic properties. High enantiomeric purity ensures reproducibility in research and industrial processes. Suitable for use in organocatalysis and as a building block in complex organic frameworks.
Pyrrolidine, 3-(2-furanyl)-, (3S)- structure
1335856-76-2 structure
Product Name:Pyrrolidine, 3-(2-furanyl)-, (3S)-
CAS No:1335856-76-2
MF:C8H11NO
MW:137.179042100906
CID:6563943
Update Time:2025-10-31

Pyrrolidine, 3-(2-furanyl)-, (3S)- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 3-(2-furanyl)-, (3S)-
    • Inchi: 1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2/t7-/m0/s1
    • InChI Key: JZUXVUVOBBUMGK-ZETCQYMHSA-N
    • SMILES: N1CC[C@H](C2=CC=CO2)C1

Experimental Properties

  • Density: 1.041±0.06 g/cm3(Predicted)
  • Boiling Point: 214.9±28.0 °C(Predicted)
  • pka: 9.93±0.10(Predicted)

Pyrrolidine, 3-(2-furanyl)-, (3S)- Pricemore >>

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Additional information on Pyrrolidine, 3-(2-furanyl)-, (3S)-

Pyrrolidine, 3-(2-furanyl)-, (3S)-: A Comprehensive Overview of CAS No. 1335856-76-2

Pyrrolidine, 3-(2-furanyl)-, (3S)- (CAS No. 1335856-76-2) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrrolidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a furanyl group at the 3-position and the specific (3S) configuration adds unique structural and functional properties, making it a valuable scaffold for drug discovery.

The furanyl group, derived from furan, introduces a electron-deficient aromatic system that can interact with biological targets in various ways. This moiety is particularly interesting because it can participate in hydrogen bonding, π-stacking interactions, and metal coordination, depending on the context. The (3S) configuration indicates the stereochemical orientation of the nitrogen atom, which can critically influence the compound's biological activity and pharmacokinetic profile.

In recent years, there has been a growing interest in Pyrrolidine, 3-(2-furanyl)-, (3S)- due to its potential applications in medicinal chemistry. Researchers have explored its utility as a building block for more complex molecules with therapeutic properties. For instance, derivatives of this compound have been investigated for their role in modulating enzyme activity and receptor binding. The pyrrolidine core is known to be present in several bioactive natural products and synthetic drugs, highlighting its importance as a pharmacophore.

One of the most compelling aspects of Pyrrolidine, 3-(2-furanyl)-, (3S)- is its versatility in drug design. The combination of the pyrrolidine and furanyl groups provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility has led to its incorporation into various drug candidates targeting neurological disorders, infectious diseases, and inflammatory conditions.

Recent studies have demonstrated the potential of Pyrrolidine derivatives in addressing challenging medical conditions. For example, researchers have synthesized analogs of this compound that exhibit inhibitory activity against enzymes involved in cancer progression. The (3S) configuration appears to enhance binding affinity and selectivity, suggesting that stereochemistry plays a crucial role in determining biological efficacy. These findings underscore the importance of Pyrrolidine-based scaffolds in developing novel therapeutics.

The synthesis of Pyrrolidine, 3-(2-furanyl)-, (3S)- involves multi-step organic reactions that require careful optimization to achieve high yields and enantioselectivity. Common synthetic routes include nucleophilic substitution reactions followed by stereochemical manipulation to achieve the desired configuration. Advances in catalytic methods have made it possible to produce this compound with greater efficiency and purity.

In addition to its pharmaceutical applications, Pyrrolidine derivatives have shown promise in material science and agrochemical research. The unique structural features of these compounds make them suitable for designing novel materials with specific electronic and optical properties. Furthermore, their ability to interact with biological systems suggests potential uses as pesticides or herbicides when appropriately modified.

The future prospects for Pyrrolidine, 3-(2-furanyl)-, (3S)- are promising as research continues to uncover new applications and improve synthetic methodologies. Collaborative efforts between chemists and biologists are essential for translating laboratory discoveries into clinical applications. As our understanding of molecular interactions grows, so does the potential for this compound to contribute to advancements in medicine and beyond.

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